molecular formula C15H12BrNO3 B11071164 5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11071164
M. Wt: 334.16 g/mol
InChI Key: SPMDNQYVDNXNDI-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylboronic acid and 5-bromoindole.

    Bromination: The bromination of 5-bromoindole is carried out using bromine or a brominating agent under controlled conditions.

    Hydroxylation: The hydroxylation step involves the introduction of a hydroxyl group at the 3-position of the indole ring. This can be achieved using reagents like hydrogen peroxide or other oxidizing agents.

    Coupling Reaction: The final step involves coupling the 2-methoxyphenyl group with the hydroxylated indole derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.

    Anticancer Activity: Preliminary studies suggest potential anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the 2-methoxyphenyl group in 5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1H-indol-2-one

InChI

InChI=1S/C15H12BrNO3/c1-20-13-5-3-2-4-10(13)15(19)11-8-9(16)6-7-12(11)17-14(15)18/h2-8,19H,1H3,(H,17,18)

InChI Key

SPMDNQYVDNXNDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

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